3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Description
This compound is a synthetic small molecule featuring a propan-1-one backbone substituted with a 4-(3,5-dinitrophenoxy)phenyl group and a 4-(4-fluorophenyl)piperazinyl moiety. The 3,5-dinitrophenoxy group introduces strong electron-withdrawing properties, while the 4-fluorophenylpiperazine component is a common pharmacophore in receptor-targeted therapeutics, particularly for neurological and cardiovascular applications. Its synthesis likely involves coupling reactions between activated ketone intermediates and substituted piperazines, followed by nitration or phenoxy group incorporation .
Properties
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O6/c26-19-4-6-20(7-5-19)27-11-13-28(14-12-27)25(31)10-3-18-1-8-23(9-2-18)36-24-16-21(29(32)33)15-22(17-24)30(34)35/h1-2,4-9,15-17H,3,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORBPWQXOSWVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one (CAS Number: 313969-10-7) is a synthetic compound with potential pharmacological applications. Its unique structure, which features both a dinitrophenoxy group and a fluorophenyl piperazine moiety, suggests interesting biological properties. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C25H23FN4O6
- Molecular Weight : 485.47 g/mol
- Structure : The compound consists of a propanone backbone substituted with a dinitrophenoxy group and a piperazine derivative.
The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms:
- Dopamine and Serotonin Transporter Interaction : Similar compounds have shown affinity for dopamine and serotonin transporters (DAT and SERT). The presence of the piperazine ring may facilitate binding to these targets, influencing neurotransmitter levels in the brain .
- Antioxidant Properties : Compounds with similar functional groups have demonstrated antioxidant activity. The dinitrophenoxy group may contribute to the scavenging of free radicals, potentially providing neuroprotective effects .
- Cytotoxicity : Preliminary studies on structurally related compounds indicate varying levels of cytotoxicity against different cell lines. For instance, certain derivatives have been tested against L929 fibroblast cells, showing significant cytotoxic effects at higher concentrations .
Case Studies and Research Findings
Research into structurally analogous compounds has yielded significant findings that may be extrapolated to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
The compound shares structural similarities with urea derivatives containing piperazine and thiazole groups (e.g., compounds 11a–11o in ). These analogues exhibit variations in aryl substituents (e.g., chloro, trifluoromethyl, methoxy) on the urea core, which influence yield, molecular weight, and hypothetically, receptor affinity. For example:
| Compound ID | Substituent(s) | Yield (%) | Molecular Weight (Da) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |
| 11k | 4-Chloro-3-(trifluoromethyl) | 88.0 | 568.2 |
Chalcone Derivatives with Fluorophenyl Groups
describes chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) with dihedral angles between aromatic rings ranging from 7.14° to 56.26°. The target compound’s rigid 3,5-dinitrophenoxy-phenyl group may enforce a planar conformation, contrasting with the variable dihedral angles of chalcones. This rigidity could improve binding specificity in enzyme active sites but reduce metabolic stability due to steric constraints .
Key Research Findings and Implications
- Structural Flexibility vs.
- Electron-Deficient Aromatic Systems : The 3,5-dinitro group may enhance binding to electron-rich enzymatic pockets, analogous to kinase inhibitors like imatinib .
- Piperazine as a Versatile Scaffold : Substitution patterns on the piperazine ring (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl) significantly alter pharmacokinetic profiles, as seen in BIA 3-335 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
